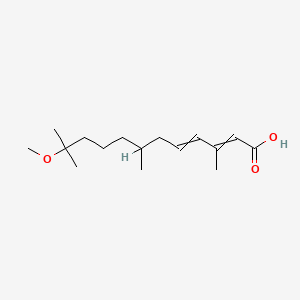
11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid is an organic compound belonging to the class of sesquiterpenoids. These compounds are characterized by having three consecutive isoprene units. The molecular formula of this compound is C16H28O3, and it has a molecular weight of 268.39 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid involves the functionalization of high-carbon alkenes. One common method includes the use of specific reagents to introduce the methoxy and trimethyl groups at the appropriate positions on the dodecadienoic acid backbone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalytic processes to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Sodium hydride, organolithium reagents
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the modulation of nuclear receptors.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical structure
Mécanisme D'action
The mechanism of action of 11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid involves its interaction with specific molecular targets such as nuclear receptor coactivator 2, retinoic acid receptor RXR-beta, and oxysterols receptor LXR-alpha. These interactions can modulate various biological pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methoprene: An isopropyl ester derivative of 11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid, used as an insect growth regulator.
11-Hydroxy-3,7,11-trimethyldodeca-2,4-dienoic acid: A hydroxylated analog with different biological activities
Uniqueness
This compound is unique due to its specific methoxy and trimethyl substitutions, which confer distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C16H28O3 |
|---|---|
Poids moléculaire |
268.39 g/mol |
Nom IUPAC |
11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid |
InChI |
InChI=1S/C16H28O3/c1-13(10-7-11-16(3,4)19-5)8-6-9-14(2)12-15(17)18/h6,9,12-13H,7-8,10-11H2,1-5H3,(H,17,18) |
Clé InChI |
MNYBEULOKRVZKY-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(C)(C)OC)CC=CC(=CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















